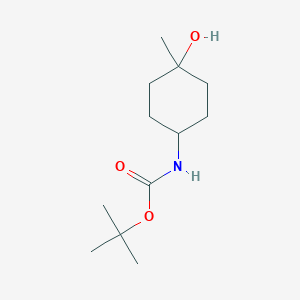
cis-4-(Boc-amino)-1-methylcyclohexanol
概要
説明
cis-4-(Boc-amino)-1-methylcyclohexanol: is a chemical compound with the molecular formula C11H21NO3 . It is a derivative of cyclohexanol, where the amino group is protected by a tert-butoxycarbonyl (Boc) group. This compound is often used in organic synthesis and medicinal chemistry due to its unique structural properties.
科学的研究の応用
Chemistry:
- Used as a reagent in the synthesis of pyrazolo[3,4-d]pyrimidines , which have potential anti-inflammatory and antitumor properties .
Biology:
- Acts as an intermediate in the synthesis of biologically active molecules, aiding in the study of biochemical pathways and mechanisms.
Medicine:
- Potential use in the development of pharmaceuticals due to its structural similarity to biologically active compounds.
Industry:
- Employed in the production of fine chemicals and as a building block in the synthesis of complex organic molecules.
作用機序
Target of Action
It is used as a reagent to synthesizepyrazolo[3,4-d]pyrimidines , compounds that potentially act as anti-inflammatory and antitumor agents .
Mode of Action
Its role as a reagent in the synthesis of pyrazolo[3,4-d]pyrimidines suggests it may interact with biological targets to exert anti-inflammatory and antitumor effects .
Biochemical Pathways
Given its role in the synthesis of pyrazolo[3,4-d]pyrimidines, it may be involved in pathways related to inflammation and tumor growth .
Pharmacokinetics
It is slightly soluble in water , which may influence its bioavailability and distribution in the body.
Result of Action
The compounds synthesized using it as a reagent, such as pyrazolo[3,4-d]pyrimidines, have potential anti-inflammatory and antitumor effects .
Action Environment
It should be stored away from oxidizing agents , suggesting that oxidative conditions could potentially affect its stability and efficacy.
準備方法
Synthetic Routes and Reaction Conditions:
Starting Material: The synthesis typically begins with .
Protection of Amino Group: The amino group is protected using in the presence of a base such as . This step ensures that the amino group does not participate in subsequent reactions.
Hydroxyl Group Introduction: The hydroxyl group is introduced via of the methyl group using reagents like or .
Reduction: The resulting intermediate is then reduced to form using a reducing agent such as .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for efficiency. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反応の分析
Types of Reactions:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like or .
Reduction: The compound can undergo reduction to form various derivatives, depending on the reducing agent used.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like or .
Common Reagents and Conditions:
Oxidizing Agents: Chromium trioxide, pyridinium chlorochromate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Thionyl chloride, phosphorus tribromide.
Major Products:
Oxidation Products: Ketones, aldehydes.
Reduction Products: Various alcohol derivatives.
Substitution Products: Halides, esters.
類似化合物との比較
- cis-4-(Boc-amino)cyclohexanol
- trans-4-(Boc-amino)cyclohexanol
- tert-butyl 4-hydroxycyclohexyl carbamate
Uniqueness:
- cis-4-(Boc-amino)-1-methylcyclohexanol is unique due to the presence of the methyl group, which can influence its steric and electronic properties compared to other similar compounds. This can result in different reactivity and selectivity in chemical reactions.
特性
IUPAC Name |
tert-butyl N-(4-hydroxy-4-methylcyclohexyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO3/c1-11(2,3)16-10(14)13-9-5-7-12(4,15)8-6-9/h9,15H,5-8H2,1-4H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZKXFTPOGGFHOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(CC1)NC(=O)OC(C)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901169806 | |
| Record name | 1,1-Dimethylethyl N-(trans-4-hydroxy-4-methylcyclohexyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901169806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
233764-31-3 | |
| Record name | 1,1-Dimethylethyl N-(trans-4-hydroxy-4-methylcyclohexyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901169806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[1-[(4-Fluorophenyl)methyl]-1H-benzimidazol-2-yl]-N-methyl-4-piperidinamine dihydrochloride](/img/structure/B1323322.png)
![tert-Butyl [2-phthalimido-1-(methylsulfanylmethyl)ethyl]carbamate](/img/structure/B1323324.png)






![3-[4-[(tert-Butoxycarbonyl)amino]-1H-indol-1-yl]propanoic acid](/img/structure/B1323336.png)
![1-[2-[(Tert-butoxycarbonyl)amino]ethyl]-1H-indole-6-carboxylic acid](/img/structure/B1323338.png)

